

An In-depth Technical Guide to the Chemical Properties of 9-Hydroxynonadecanoyl-CoA

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Compound of Interest

Compound Name: 9-HydroxyNonadecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonadecanoyl-CoA is a long-chain acylated derivative of coenzyme A. While specific experimental data for this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its core chemical properties, inferred metabolic pathways, and relevant experimental methodologies. By leveraging data from analogous long-chain acyl-CoAs and hydroxylated fatty acids, this document serves as a valuable resource for researchers investigating its potential roles in metabolism and drug development.

Core Chemical Properties

While detailed experimental characterization of **9-hydroxynonadecanoyl-CoA** is not extensively documented, its fundamental properties can be established.

Property	Value	Source
Molecular Weight	1064.02 g/mol	[1]
Chemical Formula	C40H72N7O18P3S	[1]
Synonyms	9-Hydroxynonadecanoyl-coenzyme A	[1]

Predicted Physicochemical Properties

Quantitative data on the solubility, stability, and reactivity of **9-hydroxynonadecanoyl-CoA** are not readily available. However, based on the general characteristics of long-chain acyl-CoAs, the following can be inferred:

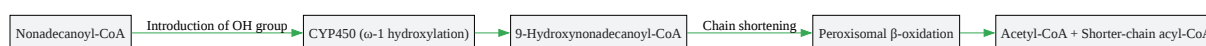
- **Solubility:** Long-chain acyl-CoAs are generally soluble in water and methanol.[2] The presence of the hydroxyl group may slightly increase its polarity and aqueous solubility compared to its non-hydroxylated counterpart.
- **Stability:** Acyl-CoA thioester bonds are known to be labile, particularly in aqueous solutions. [2] The stability is influenced by pH and temperature. It is recommended to store aqueous solutions for no more than one day. For long-term storage, a solid form at -20°C is recommended.
- **Reactivity:** The primary sites of reactivity are the thioester linkage, which is susceptible to hydrolysis, and the hydroxyl group, which can undergo oxidation or esterification.

Potential Metabolic Pathways

Direct evidence for signaling pathways involving **9-hydroxynonadecanoyl-CoA** is currently lacking. However, based on the metabolism of other long-chain fatty acids and hydroxylated fatty acids, a plausible metabolic route can be proposed. The hydroxylation at the 9th position suggests the involvement of cytochrome P450 (CYP) enzymes in an ω -1 hydroxylation pathway.

Inferred Metabolic Fate of 9-Hydroxynonadecanoyl-CoA

The metabolism of **9-hydroxynonadecanoyl-CoA** is likely to proceed through peroxisomal β -oxidation, as is common for very long-chain and modified fatty acids.[3][4][5]



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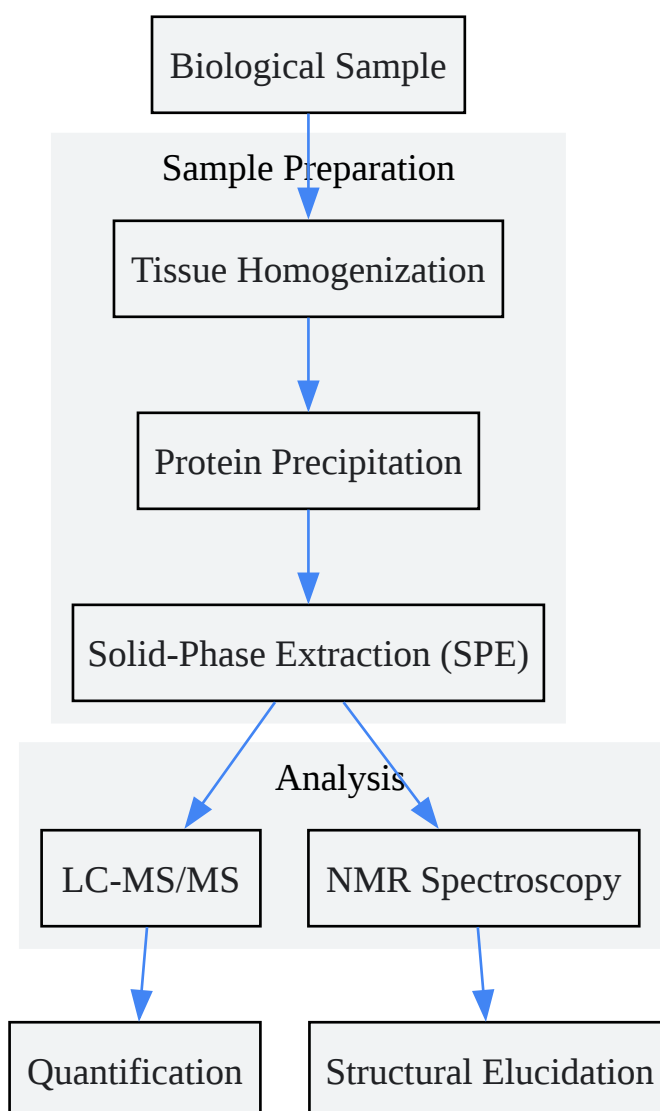
Caption: Inferred metabolic pathway of **9-hydroxynonadecanoyl-CoA**.

Experimental Protocols

Specific experimental protocols for **9-hydroxynonadecanoyl-CoA** are not published. However, methodologies developed for other long-chain acyl-CoAs can be adapted.

General Workflow for Analysis

A general workflow for the extraction, purification, and analysis of long-chain acyl-CoAs from biological samples is presented below.



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Caption: General experimental workflow for acyl-CoA analysis.

Extraction and Purification

A robust method for the extraction and purification of long-chain acyl-CoAs from tissues involves the following steps:

- Homogenization: Homogenize tissue samples in a suitable buffer, such as KH_2PO_4 .
- Protein Precipitation: Add a cold organic solvent like acetonitrile to precipitate proteins.
- Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to bind and elute the acyl-CoAs, effectively separating them from other cellular components.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

- Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used for separation.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, which can be used for selected reaction monitoring (SRM) for targeted quantification.^[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids and their derivatives.^{[6][7]}

- ^1H -NMR: Can provide information on the number and position of double bonds, hydroxyl groups, and other functional groups.
- ^{13}C -NMR: Offers detailed information about the carbon skeleton.

- 2D-NMR techniques (e.g., COSY, HSQC): Can be used to establish connectivity and provide unambiguous structural assignments.

Role in Drug Development

The study of specific long-chain acyl-CoAs like **9-hydroxynonadecanoyl-CoA** is crucial in drug development for several reasons:

- Biomarker Discovery: Altered levels of specific acyl-CoAs may serve as biomarkers for metabolic diseases.
- Target Identification: Enzymes involved in the metabolism of **9-hydroxynonadecanoyl-CoA** could be potential drug targets.
- Understanding Drug Metabolism: Investigating how drugs affect the profiles of long-chain acyl-CoAs can provide insights into their mechanisms of action and potential off-target effects.

Conclusion

9-Hydroxynonadecanoyl-CoA represents an understudied molecule with potential significance in cellular metabolism. While direct experimental data is sparse, this guide provides a foundational understanding of its chemical properties and likely metabolic context based on related compounds. The outlined experimental approaches offer a starting point for researchers to further investigate its biological role and potential as a therapeutic target or biomarker. Further research is warranted to fully elucidate the specific functions of this hydroxylated long-chain acyl-CoA.

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